molecular formula C6H7BrN2O B12977501 1-(4-Bromo-5-methyl-1H-pyrazol-3-yl)ethanone

1-(4-Bromo-5-methyl-1H-pyrazol-3-yl)ethanone

Cat. No.: B12977501
M. Wt: 203.04 g/mol
InChI Key: UYNOMOPKMYFMCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromo-5-methyl-1H-pyrazol-3-yl)ethanone is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a bromine atom and a methyl group attached to the pyrazole ring, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(4-Bromo-5-methyl-1H-pyrazol-3-yl)ethanone typically involves the reaction of 4-bromo-5-methyl-1H-pyrazole with ethanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-(4-Bromo-5-methyl-1H-pyrazol-3-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

1-(4-Bromo-5-methyl-1H-pyrazol-3-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-5-methyl-1H-pyrazol-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Similar compounds to 1-(4-Bromo-5-methyl-1H-pyrazol-3-yl)ethanone include other substituted pyrazoles, such as:

  • 1-(4-Chloro-5-methyl-1H-pyrazol-3-yl)ethanone
  • 1-(4-Fluoro-5-methyl-1H-pyrazol-3-yl)ethanone
  • 1-(4-Iodo-5-methyl-1H-pyrazol-3-yl)ethanone

These compounds share similar structural features but differ in the halogen substituent, which can influence their reactivity and applications. The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C6H7BrN2O

Molecular Weight

203.04 g/mol

IUPAC Name

1-(4-bromo-5-methyl-1H-pyrazol-3-yl)ethanone

InChI

InChI=1S/C6H7BrN2O/c1-3-5(7)6(4(2)10)9-8-3/h1-2H3,(H,8,9)

InChI Key

UYNOMOPKMYFMCL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C(=O)C)Br

Origin of Product

United States

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